3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Overview
Description
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine is a useful research compound. Its molecular formula is C9H9N5 and its molecular weight is 187.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3,4-Dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-amine is the microtubule cytoskeleton . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
The compound interacts with its target, the microtubule cytoskeleton, leading to the formation of dense microtubule accumulation , particularly at the periphery of the cancer cells . This mode of action is similar to that observed in cells treated with paclitaxel, a well-known microtubule-targeting agent .
Biochemical Pathways
The compound’s interaction with the microtubule cytoskeleton affects the normal functioning of the cell, leading to antiproliferative effects
Pharmacokinetics
The compound’s potent antiproliferative activity suggests it may have favorable bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in the proliferation of certain cancer cell lines. In vitro antiproliferative activity was detected toward two human colorectal adenocarcinoma cell lines (CaCo‐2 and HT‐29) and one human dermal microvascular endothelial cell line (HMVEC‐d) .
Action Environment
The compound’s robust antiproliferative activity suggests it may be relatively stable and effective under a range of conditions .
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of mammalian dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor involved in the transfer of one-carbon units in metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms . Additionally, it can affect cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. The impact on gene expression includes downregulation of genes involved in cell division and upregulation of genes associated with cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with dihydrofolate reductase . This binding inhibits the enzyme’s activity, leading to a decrease in tetrahydrofolate levels and subsequent disruption of DNA synthesis. Additionally, the compound may interact with other biomolecules involved in folate metabolism, further amplifying its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as bone marrow suppression and gastrointestinal toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to folate metabolism . It interacts with enzymes such as dihydrofolate reductase and may affect the levels of metabolites like dihydrofolate and tetrahydrofolate. These interactions can alter metabolic flux and impact cellular functions dependent on folate metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with dihydrofolate reductase and other biomolecules involved in folate metabolism . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its inhibitory effects .
Properties
IUPAC Name |
1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-8-11-5-14-7-4-2-1-3-6(7)12-9(14)13-8/h1-4H,5H2,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRGAHXIMACQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C(NC2=NC3=CC=CC=C3N21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are researchers interested in synthesizing 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine derivatives?
A1: Researchers are interested in synthesizing these compounds due to their potential biological activity, particularly as dihydrofolate reductase (DHFR) inhibitors [, ]. DHFR is an enzyme crucial for DNA synthesis, and its inhibition can be a target for antitumor therapies [].
Q2: What is the significance of the 4,4-dialkyl substitutions in the this compound structure?
A2: While the provided research [, ] doesn't specifically delve into the impact of 4,4-dialkyl substitutions on DHFR inhibitory activity, it highlights that exploring structural variations is crucial for understanding their effect on biological activity. Further research focusing on Structure-Activity Relationship (SAR) studies would be needed to elucidate the specific impact of these substitutions on DHFR inhibition potency and selectivity.
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